molecular formula C15H20N4O3S B12142413 Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12142413
M. Wt: 336.4 g/mol
InChI Key: OFAPVXFKGSPZAO-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the reaction of 4-ethoxyphenyl hydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using thioacetic acid to yield the triazole ring. The final step involves the esterification of the triazole-thiol with methylethyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxyphenyl group enhances its lipophilicity, making it more effective in biological systems compared to similar compounds .

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C15H20N4O3S/c1-4-21-12-7-5-11(6-8-12)14-17-18-15(19(14)16)23-9-13(20)22-10(2)3/h5-8,10H,4,9,16H2,1-3H3

InChI Key

OFAPVXFKGSPZAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)OC(C)C

Origin of Product

United States

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